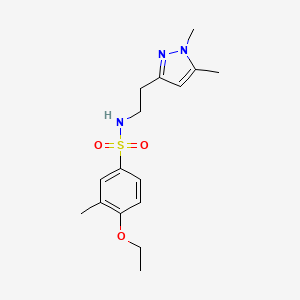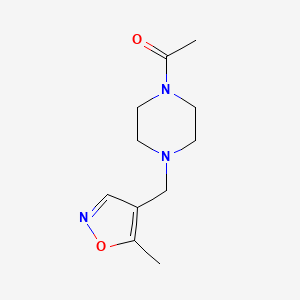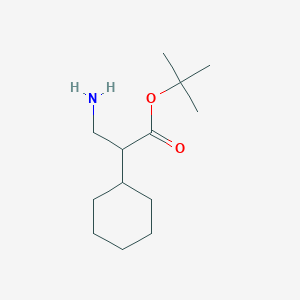
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, also known as MMDA-2, is a chemical compound that belongs to the family of phenethylamines. MMDA-2 is a psychoactive drug that has been used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is not fully understood. However, it is believed to act on the serotoninergic system by increasing the release of serotonin and inhibiting its reuptake. This leads to an increase in the levels of serotonin in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has been shown to have various biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It can also cause changes in mood, perception, and cognition, and can induce hallucinations and altered states of consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide in lab experiments is that it can be used to investigate the serotoninergic system and its effects on behavior and cognition. However, one limitation is that it is a psychoactive drug that can have unpredictable effects on animals or human subjects, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide. One area of interest is its potential as a therapeutic agent for various conditions, such as inflammation and ischemia. Another area of interest is its effects on the serotoninergic system and its potential for treating mood and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide and its effects on behavior and cognition.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide involves the reaction of 3-methylphenyl-2-nitropropene with N-methyl-3,4-dihydro-2H-quinolin-7-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide.
Applications De Recherche Scientifique
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. Studies have shown that 2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has anti-inflammatory properties and can reduce pain and swelling in animal models of inflammation. It has also been shown to have neuroprotective effects and can protect against brain damage caused by ischemia.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-3-6-15(11-14)12-19(22)20-17-9-8-16-7-4-10-21(18(16)13-17)25(2,23)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGZSZRJCLTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluoro-2-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2853880.png)





![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)

![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)


